molecular formula C12H11N3 B1235463 3-Amino-1-methyl-5H-pyrido[4,3-b]indole CAS No. 62450-07-1

3-Amino-1-methyl-5H-pyrido[4,3-b]indole

Cat. No. B1235463
CAS RN: 62450-07-1
M. Wt: 197.24 g/mol
InChI Key: LKKMLIBUAXYLOY-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-5H-pyrido[4,3-b]indole, also known as Trp-P-2, is a unique chemical compound. It has an empirical formula of C12H11N3 and a molecular weight of 197.24 . This compound is a potent mutagen and carcinogen that has been isolated from pyrolyzates of tryptophan .


Synthesis Analysis

The synthesis of 3-Amino-1-methyl-5H-pyrido[4,3-b]indole involves the acid-catalyzed cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids to 1,2-dihydro-γ-carbolines .


Molecular Structure Analysis

The molecular structure of 3-Amino-1-methyl-5H-pyrido[4,3-b]indole is represented by the SMILES string Cc1nc(N)cc2[nH]c3ccccc3c12 . This indicates that the compound contains a pyrido[4,3-b]indole ring with an amino group at the 3rd position and a methyl group at the 1st position.


Chemical Reactions Analysis

3-Amino-1-methyl-5H-pyrido[4,3-b]indole is known to undergo N-hydroxylation by cytochrome P-450, which leads to the formation of covalent binding of Trp-P-2 to DNA . This reaction is a key step in the metabolic activation of this compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-1-methyl-5H-pyrido[4,3-b]indole include an empirical formula of C12H11N3 and a molecular weight of 197.24 . More detailed properties such as melting point, boiling point, solubility, etc., are not available in the sources I have access to.

Scientific Research Applications

DNA Interaction and Carcinogenesis

3-Amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) has been identified as a mutagen and carcinogen derived from L-tryptophan pyrolysates. The active metabolite, 3-hydroxyamino-1-methyl-5H-pyrido[4,3-b]indole (N-OH-Trp-P-2), interacts chemically with DNA, leading to carcinogenesis. The primary structure formed through this interaction is 3-(C8-guanyl)amino-1-methyl-5H-pyrido[4,3-b]indole (Gua-Trp-P-2) (Hashimoto, Shudo, & Okamoto, 1984).

Mutagenicity Studies

Studies have found that 3-Amino-1-methyl-5H-pyrido[4,3-b]indole exhibits potent mutagenic properties. Its noncovalent interaction with DNA correlates with its mutagenic potential in bacterial assays, suggesting that metabolic activation followed by DNA interaction is crucial for its mutagenic effects (Pezzuto et al., 1980).

In Vivo Carcinogenicity

Animal studies have shown that 3-Amino-1-methyl-5H-pyrido[4,3-b]indole induces tumors in mice when administered orally. This finding is significant in understanding its role as a carcinogen in dietary sources (Matsukura et al., 1981).

Inhibition of Tryptophan Hydroxylase

3-Amino-1-methyl-5H-pyrido[4,3-b]indole has been found to inhibit tryptophan hydroxylase, an enzyme critical in serotonin synthesis. This inhibition highlights its potential impact on indoleamine metabolism (Naoi et al., 1991).

Genotoxicity and Interaction with Chlorophyll

Studies indicate that the genotoxicity of 3-Amino-1-methyl-5H-pyrido[4,3-b]indole can be suppressed by chlorophyll. This suppression, observed in Drosophila, could be due to chlorophyll forming complexes with the compound, thereby reducing its availability to organisms (Negishi et al., 1989).

properties

IUPAC Name

1-methyl-5H-pyrido[4,3-b]indol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-7-12-8-4-2-3-5-9(8)15-10(12)6-11(13)14-7/h2-6,15H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKMLIBUAXYLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC=CC=C3NC2=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5043768
Record name Trp-P-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Amino-1-methyl-5H-pyrido[4,3-b]indole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033188
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Amino-1-methyl-5H-pyrido[4,3-b]indole

CAS RN

62450-07-1
Record name 3-Amino-1-methyl-5H-pyrido[4,3-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62450-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1-methyl-5H-pyrido(4,3-b)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062450071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trp-P-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-1-METHYL-5H-PYRIDO(4,3-B)INDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/775UJ9HCTR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Amino-1-methyl-5H-pyrido[4,3-b]indole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033188
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

242 - 247 °C
Record name 3-Amino-1-methyl-5H-pyrido[4,3-b]indole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033188
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,580
Citations
S Hosaka, T Matsushima, I Hirono, T Sugimura - Cancer Letters, 1981 - Elsevier
The carcinogenic activity of 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), a pyrolysis product of tryptophan, was studied in inbred strain ACI rats. Twenty rats received a diet …
Number of citations: 88 www.sciencedirect.com
J Bichler, C Cavin, T Simic, A Chakraborty… - Food and Chemical …, 2007 - Elsevier
Aim of the study was to investigate the impact of coffee on DNA-stability in humans. DNA-damage was monitored in lymphocytes of eight individuals with single cell gel electrophoresis …
Number of citations: 94 www.sciencedirect.com
Y Hashimoto, K Shudo, T Okamoto - Biochemical and Biophysical …, 1980 - Elsevier
A potent mutagen, 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), isolated from a tryptophan pyrolysate, was activated metabolically by rat liver microsomes and bound to DNA. An …
Number of citations: 99 www.sciencedirect.com
K Fujii, K Nomoto, K Nakamura - Carcinogenesis, 1987 - academic.oup.com
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) or 3-amino-1-methyl-5H-pyrido[4,3-b]mdole (Trp-P-2), which is a potent mutagen from pyrolysates of tyrptophan, was given …
Number of citations: 16 academic.oup.com
D Yoshida, H Nishigata… - Agricultural and Biological …, 1979 - Taylor & Francis
We previously demonstrated that the pyrolyzates of amino acids and proteins exhibited mutagenic activity toward Salmonella typhimurium TA 98 (TA 98). 1, 2) As the mutagenic …
Number of citations: 33 www.tandfonline.com
Y HASHIMOTO, K SHUDO… - Chemical and …, 1984 - jstage.jst.go.jp
3-Amino-l-methyl-5H—pyrido [4, 3-b] indole (Trp-P-2) is a mutagen/carcinogen isolated from a pyrolysate of L-tryptophan. The active metabolite of Trp-P-2, 3-hydroxyamino—l-methyl-…
Number of citations: 26 www.jstage.jst.go.jp
S Arimoto, H Hayatsu - Mutation Research/Fundamental and Molecular …, 1989 - Elsevier
The mechanism of inhibition by hemin of the mutagenic activities of food pyrolysate aminoazaarenes, particularly that of Trp-P-2 (3-amino-1-methyl-5H-pyrido[4,3-b]indole), was …
Number of citations: 58 www.sciencedirect.com
SM KAMINSKY, O LEVY, MT GARRY… - European journal of …, 1991 - Wiley Online Library
Novel inhibitors of the Na + /I − symporter were identified using rat‐thyroid‐derived FRTL‐5 cells and sealed vesicles from calf thyroid as model systems. Na + ‐dependent 125 I − …
Number of citations: 27 febs.onlinelibrary.wiley.com
JM Pezzuto, PP Lau, Y Luh, PD Moore… - Proceedings of the …, 1980 - National Acad Sciences
3-Amino-1-methyl-5H-pyrido[4,3-b]indole, previously reported to be a component of tryptophan pyrolysates, is an intensely mutagenic compound requiring microsomal activation for …
Number of citations: 39 www.pnas.org
M Yamada, M Mori, T Sugimura - Chemico-Biological Interactions, 1980 - Elsevier
Incorporation of 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), the principal mutagen in a tryptophan pyrolysate, into bovine serum albumin was catalyzed by myeloperoxidase. …
Number of citations: 11 www.sciencedirect.com

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